molecular formula C17H16F5NO B4949778 N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide

N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide

Cat. No.: B4949778
M. Wt: 345.31 g/mol
InChI Key: RTHDIJQPZOWDCT-UHFFFAOYSA-N
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Description

N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide is a compound that combines the unique structural features of adamantane and pentafluorophenyl groups. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and resistance to chemical reactions. The pentafluorophenyl group, on the other hand, is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with pentafluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Adamantane-1-carboxamide derivatives.

    Substitution: Substituted pentafluorophenyl derivatives.

Scientific Research Applications

N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s ability to interact with biological targets, while the adamantane core provides stability and rigidity. These features may contribute to the compound’s bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)carboxamide: Lacks the pentafluorophenyl group, resulting in different reactivity and properties.

    Pentafluorophenyl derivatives: Compounds like pentafluorophenylacetic acid share the pentafluorophenyl group but lack the adamantane core.

Uniqueness

N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide is unique due to the combination of the adamantane core and the pentafluorophenyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5NO/c18-10-11(19)13(21)15(14(22)12(10)20)23-16(24)17-4-7-1-8(5-17)3-9(2-7)6-17/h7-9H,1-6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHDIJQPZOWDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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